4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of fluorine atoms in the compound enhances its biological activity, stability, and drug resistance, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves a two-step substitution reactionThe reaction conditions often involve the use of reagents such as NMR spectroscopy, MS, and single crystal X-ray diffraction to confirm the structure of the compound .
Chemical Reactions Analysis
4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: The fluorine atoms and boronic acid ester groups can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The boronic acid ester group makes the compound suitable for Suzuki coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in carbon-carbon and carbon-heteroatom coupling reactions.
Biology: The compound’s fluorine atoms enhance its biological activity, making it useful in the development of biologically active molecules.
Medicine: Due to its stability and drug resistance, it is explored for potential use in pharmaceuticals, including cancer treatment and other therapeutic areas.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The negative charges gathered around the oxygen atoms in the sulfonamide group indicate potential sites for nucleophilic attack, which can lead to various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic acid ester group and fluorine atoms, making it useful in similar applications.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide: This compound shares structural similarities and is used in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
4-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVTFDXZGQQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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